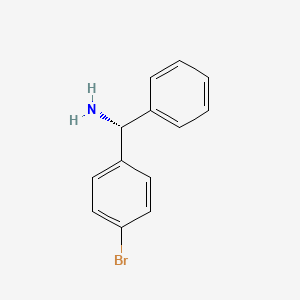

(R)-(4-Bromophenyl)(phenyl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-(4-Bromophenyl)(phenyl)methanamin ist eine synthetische Zwischenverbindung, die in verschiedenen chemischen Synthesen verwendet wurde. Sie ist bekannt für ihre Rolle bei der Herstellung von selektiven Opioid-Delta-Rezeptor-Liganden und Antimykotika . Die Verbindung hat die Summenformel C13H12BrN und ein Molekulargewicht von 262,1 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von (R)-(4-Bromophenyl)(phenyl)methanamin erfolgt typischerweise über asymmetrische Synthesemethoden. Ein üblicher Ansatz ist die asymmetrische Synthese von Diarylmethylaminen, die die Herstellung von selektiven Opioid-Delta-Rezeptor-Liganden umfasst . Die Reaktionsbedingungen beinhalten häufig die Verwendung von chiralen Katalysatoren und spezifischen Lösungsmitteln, um die gewünschte enantiomere Reinheit zu erreichen.

Industrielle Produktionsverfahren: Während detaillierte industrielle Produktionsverfahren nicht leicht verfügbar sind, wird die Verbindung im Allgemeinen in kontrollierten Laborumgebungen hergestellt. Die Synthese beinhaltet eine präzise Kontrolle der Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verbindung wird häufig bei -20 °C gelagert, um ihre Stabilität zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: (R)-(4-Bromophenyl)(phenyl)methanamin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom in der Verbindung kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Aminogruppe kann oxidiert werden, um entsprechende Imine zu bilden, oder reduziert werden, um sekundäre Amine zu bilden.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Hydroxidionen oder Alkoxidionen.

Oxidationsreaktionen: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden häufig verwendet.

Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden üblicherweise eingesetzt.

Wichtigste gebildete Produkte:

Substitutionsreaktionen: Produkte umfassen verschiedene substituierte Phenylmethanamine.

Oxidationsreaktionen: Produkte umfassen Imine oder Nitrile.

Reduktionsreaktionen: Produkte umfassen sekundäre Amine.

Wissenschaftliche Forschungsanwendungen

Synthetic Intermediate

(R)-(4-Bromophenyl)(phenyl)methanamine is primarily used as a synthetic intermediate in the development of various bioactive compounds. Notably, it has been employed in the synthesis of:

- δ-opioid receptor ligands : These compounds have significant implications in pain management and addiction therapies .

- Antifungal agents : The compound's structural properties allow for modifications that enhance antifungal activity, making it valuable in developing new treatments .

Biological Interactions

Research indicates that this compound interacts with several biological receptors, particularly serotonin receptors. This interaction suggests potential psychoactive properties, which warrant further investigation into its therapeutic applications and side effects. In vitro studies have shown that the compound may influence neurotransmission, thereby providing insights into its possible use in treating psychiatric disorders .

Case Studies and Research Findings

- Synthesis of δ-opioid Receptor Ligands : A study demonstrated the use of this compound as an intermediate in synthesizing ligands that selectively bind to δ-opioid receptors. These ligands showed promise in pain management without the addictive properties associated with traditional opioids .

- Antifungal Activity : Research has indicated that derivatives of this compound exhibit antifungal properties. Modifications to the amine group enhance efficacy against various fungal strains, highlighting the compound's potential in developing new antifungal therapies .

- Neurotransmitter Interaction Studies : Investigations into the binding affinity of this compound at serotonin receptors have revealed insights into its psychoactive effects. These findings suggest potential applications in treating mood disorders and other psychiatric conditions.

Wirkmechanismus

The mechanism of action of ®-(4-Bromophenyl)(phenyl)methanamine involves its interaction with specific molecular targets. In the context of opioid receptor ligands, the compound binds to the delta opioid receptor, modulating its activity. This interaction can lead to analgesic effects and other physiological responses. The pathways involved include the activation or inhibition of downstream signaling cascades that influence pain perception and other biological processes .

Vergleich Mit ähnlichen Verbindungen

(S)-(4-Bromophenyl)(phenyl)methanamine: The enantiomer of the compound, which may have different biological activities.

(4-Bromophenyl)(phenyl)methanol: A related compound with a hydroxyl group instead of an amine group.

(4-Bromophenyl)(phenyl)methane: A simpler compound lacking the amine group.

Uniqueness: ®-(4-Bromophenyl)(phenyl)methanamine is unique due to its specific stereochemistry, which imparts distinct biological activities. Its role as a synthetic intermediate in the preparation of selective opioid delta receptor ligands and antifungal agents highlights its importance in medicinal chemistry .

Biologische Aktivität

(R)-(4-Bromophenyl)(phenyl)methanamine, also known as 4-bromo-phenyl-phenyl-methylamine, is a compound that has garnered attention in various fields of biological research. This article explores its biological activities, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C13H12BrN

- Molecular Weight : 256.15 g/mol

- CAS Number : 220441-81-6

Biological Activity Overview

The biological activity of this compound is characterized by its interactions with various biological targets, leading to a range of pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of halogen substituents like bromine can enhance the antibacterial activity against various strains. A study demonstrated that derivatives with a 4-bromo substitution showed notable inhibition zones against bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 21 |

| This compound | E. coli | 18 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies show that related compounds can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the disruption of tubulin polymerization, which is critical for mitosis .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast) | 10–33 |

| LNCaP (Prostate) | 20–40 |

The biological activity of this compound can be attributed to several mechanisms:

- Antibacterial Mechanism : The compound may exert its antibacterial effects through disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

- Anticancer Mechanism : Its anticancer activity is primarily due to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Receptor Interactions : The compound may interact with various receptors and enzymes, influencing biochemical pathways relevant to disease processes.

Case Studies

- Antimicrobial Efficacy : A study focused on the antimicrobial efficacy of brominated phenyl compounds found that this compound exhibited potent activity against multi-drug resistant strains, suggesting its potential as a lead compound for further development in antibiotic therapies .

- Cancer Cell Proliferation : In a comparative study, this compound was tested alongside other phenyl derivatives for their ability to inhibit proliferation in MCF-7 and LNCaP cells. Results indicated that it significantly reduced cell viability at concentrations as low as 10 µM .

Eigenschaften

IUPAC Name |

(R)-(4-bromophenyl)-phenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGXLVXNFZFUFF-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.